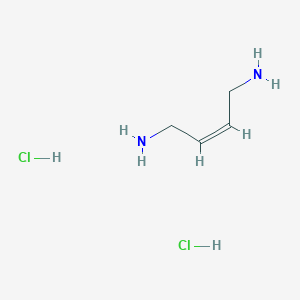

2(Z)-Butene-1,4-diamine,dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-but-2-ene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGASKMRNHXWEC-UAIGNFCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2(Z)-Butene-1,4-diamine, dihydrochloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2(Z)-Butene-1,4-diamine, dihydrochloride (cis-1,4-diamino-2-butene dihydrochloride). This bifunctional aliphatic diamine, characterized by a cis-configured central double bond, serves as a versatile building block in synthetic chemistry and as a potent enzyme inhibitor. This document delves into its structural features, physicochemical properties, synthesis strategies, spectroscopic characterization, and its significant role in biochemical research, particularly in the context of drug development. The content is structured to provide both foundational knowledge and practical insights for researchers working with this compound.

Introduction: A Molecule of Interest

2(Z)-Butene-1,4-diamine, dihydrochloride is an organic salt with significant potential in various scientific domains. Its structure, featuring two primary amine functionalities flanking a Z-configured alkene, imparts unique stereochemical and reactive properties. These characteristics make it a valuable precursor for the synthesis of more complex molecules and a tool for probing biological systems. Notably, it has garnered attention as a potent irreversible inhibitor of diamine oxidase (DAO), an enzyme crucial in the metabolism of histamine and other polyamines.[1] This inhibitory action, along with emerging evidence of its antimicrobial and cytotoxic effects, positions 2(Z)-Butene-1,4-diamine, dihydrochloride as a compound of interest for drug discovery and development.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2(Z)-Butene-1,4-diamine, dihydrochloride is essential for its effective application in research and synthesis.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | (2Z)-but-2-ene-1,4-diamine;dihydrochloride | PubChem |

| Synonyms | cis-1,4-Diamino-2-butene dihydrochloride | PubChem |

| CAS Number | 114118-70-6 | - |

| Molecular Formula | C₄H₁₂Cl₂N₂ | PubChem |

| Molecular Weight | 159.06 g/mol | PubChem |

| Canonical SMILES | C(\C=C/CN)N.Cl.Cl | PubChem |

| InChI Key | FPYGTMVTDDBHRP-ARJAWSKDSA-N | PubChem |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | - |

| Melting Point | 292-300 °C | - |

| Solubility | Soluble in water | - |

| Storage | Store at 2-8 °C under an inert atmosphere | - |

Synthesis and Purification

The stereoselective synthesis of 2(Z)-Butene-1,4-diamine, dihydrochloride is crucial to isolate it from its trans isomer, which exhibits different biological activity.[1] The general strategy involves the use of amine-protecting groups on a suitable C4 backbone, followed by deprotection and salt formation.

Synthetic Workflow Overview

A common approach starts from cis-1,4-dihalo-2-butene, which undergoes nucleophilic substitution with a protected amine source, such as potassium phthalimide. The subsequent deprotection of the diamine and acidification yields the desired dihydrochloride salt.

Sources

An In-depth Technical Guide to 2(Z)-Butene-1,4-diamine,dihydrochloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2(Z)-Butene-1,4-diamine,dihydrochloride (CAS RN: 114118-70-6), a molecule of significant interest in biochemical and pharmaceutical research.[1][2][][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and key applications.

Introduction: A Potent Modulator of Biological Systems

This compound, also known as cis-1,4-diamino-2-butene dihydrochloride, is an aliphatic diamine derivative featuring a cis-configured central double bond.[1] Its structural similarity to endogenous polyamines, such as putrescine, allows it to interact with biological systems, most notably as a potent, irreversible inhibitor of kidney diamine oxidase (DAO).[1] This property, along with its potential as a vector for targeted drug delivery to cancer cells and its antimicrobial and cytotoxic activities, establishes it as a valuable tool in medicinal chemistry and enzymology.[1]

Molecular Structure and Characterization

The molecular formula of this compound is C₄H₁₂Cl₂N₂ with a molecular weight of 159.06 g/mol .[1] The defining feature of its structure is the Z-configuration of the double bond, which places the two aminomethyl groups on the same side of the butene backbone. This stereochemistry is crucial for its specific biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114118-70-6 | [1][2][][4] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | [1] |

| Melting Point | 292–300°C | [1] |

| Appearance | Solid | Inferred from high melting point |

| Solubility | Soluble in water | Inferred from dihydrochloride salt form |

Spectroscopic and Crystallographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons (adjacent to the amino groups) and the vinyl protons of the double bond. The coupling constants between the vinyl protons would be characteristic of a cis configuration (typically in the range of 6-12 Hz).

-

¹³C NMR: The carbon NMR spectrum would reveal two distinct carbon environments: one for the sp³-hybridized methylene carbons and another for the sp²-hybridized vinyl carbons. The chemical shifts for the methyl carbons in Z-isomers of but-2-ene are typically found at a lower ppm (around 12 ppm) compared to the E-isomers (around 17 ppm).[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for N-H stretching of the primary amine groups (around 3400-3250 cm⁻¹), C-H stretching of the methylene and vinyl groups (around 3100-2850 cm⁻¹), and a C=C stretching vibration (around 1650 cm⁻¹). The out-of-plane bending for a cis-disubstituted alkene would also be observable.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the free base (C₄H₁₀N₂) at 86.14 g/mol .[6] The dihydrochloride salt itself would not typically be observed as a single molecular ion under standard ionization conditions.

Stereoselective Synthesis

The synthesis of this compound requires a stereoselective approach to ensure the desired cis-geometry of the double bond. A common and effective method involves the catalytic hydrogenation of a corresponding alkyne precursor.

Synthesis Workflow

Caption: Stereoselective synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-2-Butene-1,4-diamine from 2-Butyne-1,4-diamine

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2-butyne-1,4-diamine in a suitable solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate). The catalyst loading should be carefully optimized, typically around 5 mol%.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and does not proceed to the fully saturated alkane.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude (Z)-2-butene-1,4-diamine.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude (Z)-2-butene-1,4-diamine in anhydrous ethanol.

-

Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in ethanol, until the solution is acidic (pH < 2).

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the white solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and then with diethyl ether to remove any remaining impurities. Dry the product under vacuum to yield pure this compound.

Applications in Research and Development

Irreversible Inhibition of Diamine Oxidase (DAO)

2(Z)-Butene-1,4-diamine is a potent mechanism-based inactivator of diamine oxidase. The enzymatic oxidation of the diamine by DAO produces an unsaturated aminoenal intermediate which can then covalently modify a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. The cis-isomer is a less potent inactivator than its trans counterpart because its corresponding aminoenal product rapidly cyclizes to a less reactive pyrrole.

Diamine Oxidase (DAO) Inhibition Assay Protocol

This protocol is a generalized fluorometric assay based on commercially available kits.

-

Reagent Preparation:

-

Prepare a DAO assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2).

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a working solution of a suitable DAO substrate (e.g., putrescine).

-

Prepare a detection solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

-

Prepare a solution of purified diamine oxidase.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the DAO assay buffer.

-

Add varying concentrations of the inhibitor, this compound.

-

Add the diamine oxidase enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the DAO substrate.

-

Immediately add the detection solution.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

-

Cytotoxicity in Cancer Cell Lines

The structural analogy to polyamines makes 2(Z)-Butene-1,4-diamine a candidate for targeting cancer cells, which often exhibit upregulated polyamine transport systems. Its cytotoxic effects have been noted in cancer cell lines such as HeLa.[1]

Cytotoxicity Assay (MTT Assay) Protocol for HeLa Cells

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 48 hours.[7] Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

2(Z)-Butene-1,4-diamine has demonstrated inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus, with significant growth inhibition observed at concentrations above 100 µg/mL.[1] The mechanism is believed to involve membrane disruption and enzyme inhibition.[1]

Minimum Inhibitory Concentration (MIC) Determination Protocol

-

Inoculum Preparation: Prepare a bacterial suspension of E. coli or S. aureus and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[9]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[8][10]

-

Inoculation: Add the prepared bacterial inoculum to each well.[11] Include a positive control (bacteria with no compound) and a negative control (broth only).[11]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][10]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a versatile molecule with significant potential in biochemical and pharmaceutical research. Its well-defined stereochemistry is key to its potent and specific biological activities, particularly as an irreversible inhibitor of diamine oxidase. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore and utilize this compound in their studies. Further investigations into its mechanism of action and potential therapeutic applications are warranted.

References

-

Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

-

Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- Andrzejewska, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 946.

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

-

SeeBeyond Medicine. (n.d.). How to Perform Diamine Oxidase Assay: A Comprehensive Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 10⁴.... Retrieved from [Link]

- McGrath, S., et al. (2021). HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. PLoS One, 16(6), e0252504.

-

ResearchGate. (n.d.). Cytotoxic assay of HeLa cells treated with K-CO and λ-CO. a.... Retrieved from [Link]

-

ResearchGate. (n.d.). The principle of the assay method of diamine oxidase (DAO) activity.... Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiFluo™ Diamine Oxidase Assay Kit. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butene-1,4-diamine, (2Z)-. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene-1,4-diamine, N,N'-diethyl-. Retrieved from [Link]

-

Dynalene Labs. (n.d.). FTIR – Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2010, April). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

-

PubMed Central. (n.d.). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene-1,4-diol, (Z)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butene-1,4-diamine, (Z)-. Retrieved from [Link]

-

SciSpace. (1991). FT-IR Raman Differentiation and Characterization of CIS (Z)- and TRANS (E)-Monoethoxy-l-(2-Nitro-l- Propenyl)Benzenes—Precursors to the Monoethoxyamphetamine “Designer” Street Drugs. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]

- 4. This compound [sobekbio.com]

- 5. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Butene-1,4-diamine, (2Z)- | C4H10N2 | CID 6284479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. hielscher.com [hielscher.com]

- 12. fishersci.com [fishersci.com]

2(Z)-Butene-1,4-diamine,dihydrochloride CAS 114118-70-6

An In-Depth Technical Guide to 2(Z)-Butene-1,4-diamine,dihydrochloride (CAS 114118-70-6)

Foreword

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections synthesize key technical data, field-proven insights, and validated protocols to support researchers, scientists, and drug development professionals in their work with this compound. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding of the molecule's properties and applications.

Molecular Overview and Physicochemical Properties

This compound is the dihydrochloride salt of the cis-isomer of 1,4-diamino-2-butene. The presence of the cis-double bond imparts a specific conformational rigidity to the molecule, which is crucial for its biological activity. It is a structural analogue of the endogenous polyamine putrescine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114118-70-6 | [1] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | [1] |

| IUPAC Name | (2Z)-But-2-ene-1,4-diamine;dihydrochloride | PubChem |

| Synonyms | cis-1,4-Diamino-2-butene dihydrochloride | PubChem |

| Appearance | Hygroscopic colorless solid (reported for a similar derivative) | [1] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Stereoselective Synthesis

The synthesis of this compound with high stereochemical purity is essential for its intended biological applications. The most common and effective route involves a two-step process starting from a stereodefined precursor, (Z)-1,4-dihalo-2-butene. This ensures the retention of the cis geometry of the double bond.

A widely employed method utilizes a phthalimide-protected amine source, followed by deprotection.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of (Z)-N,N'-(But-2-ene-1,4-diyl)diphthalimide

-

Materials: (Z)-1,4-dichloro-2-butene, Potassium phthalimide, N,N-Dimethylformamide (DMF).

-

Procedure: a. To a solution of (Z)-1,4-dichloro-2-butene in DMF, add potassium phthalimide. b. Stir the reaction mixture at room temperature for several hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, the reaction mixture is worked up to isolate the (Z)-N,N'-(but-2-ene-1,4-diyl)diphthalimide intermediate.

Part B: Synthesis of (Z)-But-2-ene-1,4-diamine (Free Base)

-

Materials: (Z)-N,N'-(But-2-ene-1,4-diyl)diphthalimide, Hydrazine hydrate, Ethanol.

-

Procedure: a. Suspend the diphthalimide derivative from Part A in ethanol. b. Add hydrazine hydrate to the suspension. c. Reflux the mixture. This will cause the precipitation of phthalhydrazide. d. After cooling, filter the mixture to remove the phthalhydrazide precipitate. e. Concentrate the filtrate under reduced pressure to obtain the crude (Z)-But-2-ene-1,4-diamine.

Part C: Synthesis and Purification of this compound

-

Materials: Crude (Z)-But-2-ene-1,4-diamine, Methanol, Diethyl ether, Hydrochloric acid (HCl).

-

Procedure: a. Dissolve the crude free base in a minimal amount of methanol. b. Acidify the solution with a solution of HCl in an organic solvent (e.g., diethyl ether) or by bubbling HCl gas through the solution until precipitation is complete. c. Collect the precipitate by filtration. d. Recrystallize the crude dihydrochloride salt from a mixture of methanol and diethyl ether (1:1 ratio has been reported to be effective)[1]. e. Wash the purified crystals with cold diethyl ether and dry under vacuum over a desiccant such as phosphorus pentoxide[1].

Analytical Characterization

Table 2: Expected Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH) and the methylene protons (CH₂-N). The cis coupling constant for the vinyl protons is expected to be in the range of 6-12 Hz. The chemical shifts will be influenced by the protonation of the amine groups. |

| ¹³C NMR | Signals for the vinyl carbons and the methylene carbons. Due to the symmetry of the molecule, two signals are expected. The chemical shifts for but-2-ene isomers are known, with the methyl carbons of the Z-isomer appearing at a lower chemical shift (around 12 ppm) compared to the E-isomer (around 17 ppm)[2]. |

| FTIR | Characteristic peaks for N-H stretching of the ammonium groups, C-H stretching, C=C stretching of the cis-alkene, and N-H bending. |

| Mass Spec. | The mass spectrum of the free base (C₄H₁₀N₂) would show a molecular ion peak at m/z = 86.14. Fragmentation patterns would likely involve the loss of amine and methylene groups. |

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry, primarily due to two key biological activities: its interaction with the polyamine transport system and its inhibition of diamine oxidase.

Vector for Targeted Drug Delivery via the Polyamine Transport System

Cancer cells often exhibit an upregulated polyamine transport system (PTS) to meet their high demand for polyamines for proliferation. The structural similarity of (Z)-1,4-diamino-2-butene to the natural polyamine putrescine allows it to be recognized and actively transported into cancer cells via the PTS[1]. This makes it an attractive vector for the targeted delivery of therapeutic or imaging agents to tumors.

One notable application is in Boron Neutron Capture Therapy (BNCT). Derivatives of (Z)-1,4-diamino-2-butene have been synthesized to carry boron atoms[1]. The rationale is that these boron-containing compounds will be preferentially taken up by tumor cells. Subsequent irradiation with neutrons induces a nuclear reaction that selectively destroys the cancer cells.

Caption: Targeted drug delivery to cancer cells using (Z)-Butene-1,4-diamine conjugates via the Polyamine Transport System.

Inhibition of Diamine Oxidase (DAO)

2(Z)-Butene-1,4-diamine is a mechanism-based irreversible inhibitor of diamine oxidase (DAO), an enzyme involved in the metabolism of polyamines. The inactivation of DAO can modulate polyamine levels, which has therapeutic implications.

The proposed mechanism of inhibition involves the enzymatic oxidation of the diamine to an unsaturated aminoenal product. This reactive intermediate is then attacked by a nucleophilic residue in the active site of the enzyme, leading to the formation of a covalent adduct and irreversible inactivation of DAO.

Caption: Mechanism of irreversible inhibition of Diamine Oxidase (DAO) by 2(Z)-Butene-1,4-diamine.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not located in the reviewed literature. The following guidance is based on information for analogous compounds and general laboratory safety principles.

Hazard Identification: Based on data for similar compounds, this compound is expected to have the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed and store in a dry, cool place at room temperature[1].

-

As the compound may be hygroscopic, handle in a dry atmosphere where possible.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable molecule for researchers in drug development and organic synthesis. Its stereodefined structure allows for its use as a vector for targeted drug delivery to cancer cells and as a specific inhibitor of diamine oxidase. The synthetic protocols outlined in this guide provide a reliable pathway to obtaining this compound with high purity. As with any chemical, proper safety precautions are paramount. Further research into the applications of this compound and its derivatives holds promise for the development of novel therapeutics.

References

- (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation. (2002). Bioorganic & Medicinal Chemistry, 10(8), 2735-2745.

-

carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]

- 2. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

2(Z)-Butene-1,4-diamine,dihydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2(Z)-Butene-1,4-diamine,dihydrochloride

Abstract

This compound, hereafter referred to as Z-DAB, is a conformationally restricted, unsaturated analog of the native polyamine putrescine. Its structural mimicry allows it to exploit cellular machinery that is frequently dysregulated in hyperproliferative states, such as cancer. This guide provides a detailed examination of the multifaceted mechanism of action of Z-DAB, moving beyond simple descriptions to explain the causal biochemistry. We will explore its primary functions as both a molecular "Trojan horse" for selective cellular entry and as a potent disruptor of polyamine homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Z-DAB's biological activity and the experimental methodologies required to validate its effects.

Introduction: Targeting the Polyamine Pathway

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. In neoplastic cells, this homeostasis is often disrupted, with elevated polyamine levels being a hallmark of uncontrolled proliferation.[3][4] This dependency makes the polyamine metabolic pathway an attractive target for anticancer therapeutic strategies.[2][5]

Z-DAB (Figure 1) is a synthetic putrescine analog characterized by a cis (Z) double bond.[6][7] This double bond introduces conformational rigidity compared to the flexible aliphatic chain of putrescine. This structural feature is critical to its mechanism, enabling it to interact with specific biological targets in a distinct manner from the endogenous molecule it mimics. The dihydrochloride salt form enhances its stability and solubility for experimental use.[8]

Figure 1: Chemical Structure of 2(Z)-Butene-1,4-diamine Caption: The cis-conformation of the double bond restricts the molecule's flexibility.

A Dual-Pronged Mechanism of Action

The efficacy of Z-DAB stems from its ability to simultaneously engage two critical components of polyamine regulation: cellular import and enzymatic control. It gains preferential entry into target cells and, once inside, disrupts the delicate balance of polyamine levels through enzyme inhibition.

The "Trojan Horse": Selective Uptake via the Polyamine Transport System (PTS)

Cancer cells exhibit an increased demand for polyamines to sustain their rapid growth and division.[3] To meet this demand, they often upregulate the activity of the Polyamine Transport System (PTS).[8] Z-DAB's structural similarity to putrescine allows it to be recognized and actively transported into cells by the PTS.[6][8] This active uptake mechanism leads to the preferential accumulation of Z-DAB in cancer cells compared to normal cells, providing a basis for its targeted activity and its use as a vector for delivering other therapeutic or imaging agents.[6]

Disruption of Polyamine Homeostasis

Once intracellular, Z-DAB exerts a dual inhibitory effect on polyamine metabolism, targeting both the catabolic and biosynthetic pathways. This comprehensive disruption is more effective than targeting a single enzyme, as it helps to prevent the compensatory mechanisms that often limit the efficacy of single-target agents.[2]

Z-DAB is a potent, mechanism-based irreversible inhibitor of diamine oxidase (DAO).[8] DAO is a copper-containing amine oxidase responsible for the degradation of polyamines, particularly putrescine. The proposed mechanism involves the enzymatic oxidation of Z-DAB by DAO to its corresponding unsaturated aminoenal product. This highly reactive electrophilic intermediate then forms a covalent adduct with a key nucleophilic residue within the enzyme's active site, leading to its permanent inactivation.[9] By inhibiting DAO, Z-DAB prevents the breakdown of polyamines, which would initially seem counterintuitive for an anti-proliferative agent. However, this action is coupled with the suppression of new polyamine synthesis.

While direct enzymatic inhibition studies on Z-DAB and Ornithine Decarboxylase (ODC) are not extensively documented, a wealth of evidence from structurally similar 1,4-diamine analogs strongly indicates a suppressive effect.[10][11] ODC is the rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine.[3][12] Many polyamine analogs do not act as direct competitive inhibitors but rather down-regulate ODC activity through feedback mechanisms. High intracellular concentrations of polyamines or their analogs trigger the synthesis of an inhibitory protein known as ODC antizyme.[13] This antizyme binds to ODC, targeting it for proteasomal degradation and thereby shutting down the biosynthetic pathway. Therefore, as Z-DAB accumulates in the cell via the PTS, it is hypothesized to induce ODC antizyme, leading to a sharp decrease in ODC activity and a halt in de novo putrescine synthesis.[13][14]

Diagram 1: The Dual-Pronged Mechanism of Action of Z-DAB. Z-DAB enters cancer cells via the overactive PTS. Intracellularly, it suppresses ODC-mediated polyamine synthesis and irreversibly inhibits DAO-mediated polyamine catabolism, disrupting homeostasis and halting proliferation.

Cellular Consequences and Cytotoxicity

The profound disruption of polyamine homeostasis triggers a cascade of downstream cellular events, culminating in cytotoxicity. Research on the closely related analog 1,4-diamino-2-butanone (DAB) provides a strong model for these effects.[1][15]

-

Induction of Oxidative Stress: The catabolism of polyamines and their analogs can produce reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[1] The interaction of Z-DAB with amine oxidases can lead to an increase in intracellular ROS, creating a state of oxidative stress that damages cellular components, including DNA.

-

Activation of Apoptotic Pathways: Elevated oxidative stress and cellular damage are potent triggers for programmed cell death (apoptosis). This is evidenced by the cleavage and activation of key apoptotic proteins like caspase-3 and the cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase).[1][16]

-

Cell Cycle Arrest: DNA damage resulting from oxidative stress activates cellular damage response pathways. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) become phosphorylated and activated.[1][15] Activated ATM can signal downstream to effectors like p53, which in turn can halt the cell cycle, typically at the G2/M phase, to prevent the replication of damaged cells.[1][17][18] If the damage is irreparable, the cell is directed towards apoptosis.

Diagram 2: Downstream Cellular Consequences of Z-DAB Action. Disruption of polyamine balance by Z-DAB leads to oxidative stress and DNA damage, activating the ATM/p53 pathway, which culminates in apoptosis and cell cycle arrest.

Methodologies for Elucidating the Mechanism of Action

To validate the proposed mechanisms of Z-DAB, a series of well-defined experimental protocols are required. The following section provides detailed, self-validating workflows for key assays.

Protocol: Competitive Polyamine Uptake Assay (Flow Cytometry)

This assay quantifies the ability of Z-DAB to compete with a fluorescently labeled polyamine for uptake through the PTS. A reduction in fluorescence inside the cells in the presence of Z-DAB indicates successful competition for the transporter.

Methodology:

-

Cell Culture: Seed cancer cells known to overexpress the PTS (e.g., DU145, PC-3) in a 12-well plate to reach ~70-80% confluency on the day of the experiment.[9]

-

Pre-incubation: Wash cells with pre-warmed PBS. Pre-incubate the cells for 30 minutes at 37°C with varying concentrations of unlabeled Z-DAB (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM) in serum-free media. Include a known PTS substrate like unlabeled putrescine as a positive control for competition.

-

Competitive Uptake: Add a fixed, sub-saturating concentration of a fluorescently labeled polyamine (e.g., 5 µM Bodipy-spermidine) to each well and incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.[9]

-

Cell Harvest: Wash cells twice with ice-cold PBS to stop the uptake process. Detach cells using Trypsin-EDTA, then neutralize with complete media.

-

Flow Cytometry: Centrifuge the cell suspension, resuspend in cold FACS buffer (PBS with 1% BSA, 2 mM EDTA), and filter through a nylon mesh.[3] Analyze the mean fluorescence intensity (MFI) of 10,000 events per sample using a flow cytometer with the appropriate laser (e.g., 488 nm for Bodipy).

-

Data Analysis: Plot the MFI against the concentration of Z-DAB. A dose-dependent decrease in MFI validates that Z-DAB competes for and utilizes the PTS.

Diagram 3: Experimental Workflow for the Competitive Uptake Assay. This workflow outlines the key steps to validate Z-DAB's interaction with the Polyamine Transport System using flow cytometry.

Protocol: Diamine Oxidase (DAO) Inhibition Assay (Fluorometric)

This assay measures the ability of Z-DAB to inhibit the enzymatic activity of DAO using a commercially available kit format. The assay measures the production of H₂O₂, a byproduct of DAO activity, via a fluorescent probe.

Methodology:

-

Reagent Preparation: Prepare all reagents as specified by the kit manufacturer (e.g., Sigma-Aldrich MAK351).[2] This includes reconstituting the DAO substrate (e.g., putrescine), enzyme mix, probe, and positive control. Warm assay buffer to room temperature.

-

Standard Curve: Prepare a hydrogen peroxide (H₂O₂) standard curve according to the kit protocol to allow for quantification of the product.[2]

-

Reaction Setup: In a black 96-well plate, add purified DAO enzyme or a tissue lysate rich in DAO (e.g., intestinal lysate).[2]

-

Inhibitor Pre-incubation: Add varying concentrations of Z-DAB (e.g., 0 nM to 100 µM) to the wells containing the enzyme. Incubate for 15-30 minutes at 37°C to allow for mechanism-based inactivation.

-

Reaction Initiation: Prepare a Reaction Mix containing the DAO Assay Buffer, DAO Substrate, and DAO Probe. Add this mix to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode at 37°C for 30-60 minutes.[2]

-

Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each Z-DAB concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the Z-DAB concentration. A time-dependent decrease in activity confirms irreversible inhibition.[19]

Protocol: Analysis of Cellular Effects (Apoptosis & Cell Cycle)

This protocol uses flow cytometry to simultaneously assess apoptosis and cell cycle distribution in cancer cells treated with Z-DAB.

Methodology:

-

Cell Treatment: Seed cancer cells in a 6-well plate. Treat cells with Z-DAB at concentrations around its IC₅₀ value (determined from a prior cell viability assay like MTT) for 24 and 48 hours. Include an untreated control.

-

Cell Harvest: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Wash with PBS.

-

Apoptosis Staining (Annexin V/PI): Resuspend a fraction of the cells (~1x10⁵) in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[16] Analyze immediately by flow cytometry.

-

Interpretation: Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

-

Cell Cycle Staining (PI): Fix the remaining cells in ice-cold 70% ethanol overnight at -20°C. Wash cells to remove ethanol. Resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C.[17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, use 488 nm excitation and collect FITC and PI fluorescence. For cell cycle, collect the PI fluorescence signal.

-

Data Analysis: Quantify the percentage of cells in each apoptotic quadrant. For cell cycle, use modeling software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is also indicative of apoptosis.[17]

Conclusion and Future Directions

This compound is a rationally designed polyamine analog with a potent, multi-targeted mechanism of action. By exploiting the upregulated Polyamine Transport System in cancer cells, it achieves selective accumulation where it subsequently disrupts polyamine homeostasis by inhibiting DAO and suppressing ODC. This dual action leads to a cascade of cytotoxic events, including oxidative stress, apoptosis, and cell cycle arrest.

Future research should focus on confirming the hypothesized induction of ODC antizyme by Z-DAB through Western blot or immunoprecipitation assays. Furthermore, in vivo studies in xenograft models are necessary to translate these mechanistic insights into potential therapeutic efficacy. The unique vector properties of Z-DAB also warrant continued exploration in the targeted delivery of radioisotopes and other cytotoxic payloads, potentially enhancing the therapeutic window for cancer treatment.

References

-

van Veen, S., et al. (2021). Polyamine Transport Assay Using Reconstituted Yeast Membranes. Bio-protocol, 11(2), e3888. [Link]

-

Patsnap Synapse. (2024). What are ODC inhibitors and how do they work? Patsnap. [Link]

-

Soares, R. P., et al. (2013). Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance. Free Radical Research, 47(9), 672-682. [Link]

-

Wagschal, A., et al. (2022). Toward Oral Supplementation of Diamine Oxidase for the Treatment of Histamine Intolerance. Biomolecules, 12(7), 884. [Link]

-

SciSpace. (2019). Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance. SciSpace. [Link]

-

McGrath, A. P., et al. (2009). The structure and inhibition of human diamine oxidase. Biochemistry, 48(41), 9810-9822. [Link]

-

MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride. MySkinRecipes. [Link]

-

Azfar, M. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines. ASAP Parkinson's Research. [Link]

-

Houdou, M., et al. (2023). Novel Green Fluorescent Polyamines to Analyze ATP13A2 and ATP13A3 Activity in the Mammalian Polyamine Transport System. Lirias. [Link]

-

Springer Nature Experiments. (n.d.). Measurement of Polyamine Transport: Adherent Cells. Springer Nature. [Link]

-

de Mello, F. G., et al. (2008). The putrescine analogue 1,4-diamino-2-butanone affects polyamine synthesis, transport, ultrastructure and intracellular survival in Leishmania amazonensis. Microbiology, 154(Pt 10), 3104-3111. [Link]

-

PubChem. (n.d.). 2-Butene-1,4-diamine, (Z)-. National Center for Biotechnology Information. [Link]

-

Stevens, L., & McKinnon, I. M. (1977). The effect of 1,4-diaminobutanone on the stability of ornithine decarboxylase from Aspergillus nidulans. Biochemical Journal, 166(3), 635-637. [Link]

-

Murray-Stewart, T., et al. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer, 18(11), 671-685. [Link]

-

Heller, J. S., et al. (1976). Inhibition of Ornithine Decarboxylase of HeLa Cells by Diamines and Polyamines. Biochemical Journal, 186(1), 281-284. [Link]

-

Stevens, L., et al. (1978). The effects of 1,4-diaminobutanone on polyamine metabolism in bacteria, a cellular slime mould and rat tissues [proceedings]. Biochemical Society Transactions, 6(2), 407-409. [Link]

-

Lin, Y. C., et al. (2023). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. International Journal of Molecular Sciences, 24(13), 10642. [Link]

-

Zhang, Y., et al. (2016). Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. Molecular Medicine Reports, 14(3), 2435-2442. [Link]

-

González-Falcón, O., et al. (1990). Regulation by 1,4-diamines of the ornithine decarboxylase activity induced by ornithine in perifused tumor cells. Biochimica et Biophysica Acta, 1055(1), 25-30. [Link]

-

Wu, R., et al. (2022). The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. International Journal of Molecular Sciences, 23(21), 13545. [Link]

-

Igarashi, K., & Kashiwagi, K. (2024). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Bey, P., et al. (1987). 2,2-Difluoro-5-hexyne-1,4-diamine: a potent enzyme-activated inhibitor of ornithine decarboxylase. Journal of Medicinal Chemistry, 30(8), 1303-1306. [Link]

-

Evan, G. I., et al. (2001). Cell Cycle and Apoptosis. Science, 292(5517), 724-727. [Link]

Sources

- 1. Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]

- 7. 2-Butene-1,4-diamine, (Z)- | C4H10N2 | CID 148401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. The putrescine analogue 1,4-diamino-2-butanone affects polyamine synthesis, transport, ultrastructure and intracellular survival in Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation by 1,4-diamines of the ornithine decarboxylase activity induced by ornithine in perifused tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyamine Transport Assay Using Reconstituted Yeast Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. The effect of 1,4-diaminobutanone on the stability of ornithine decarboxylase from Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect | MDPI [mdpi.com]

- 17. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 2(Z)-Butene-1,4-diamine,dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2(Z)-Butene-1,4-diamine,dihydrochloride, a compelling unsaturated analogue of the native polyamine putrescine. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer and other proliferative diseases. Consequently, the polyamine metabolic pathway is a validated target for therapeutic intervention. This document synthesizes the current understanding of this compound, detailing its interactions with key metabolic enzymes, its transport into target cells, and its applications as a vector for targeted therapies. We will explore its mechanism of action, present relevant experimental protocols, and provide insights for future research and drug development efforts. The information is structured to offer both foundational knowledge and practical guidance for researchers in oncology, medicinal chemistry, and molecular biology.

Introduction: Targeting the Polyamine Pathway

The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules critical for a myriad of cellular functions, including DNA stabilization, gene transcription, translation, and cell cycle progression.[1] Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, often characterized by upregulated biosynthetic enzymes and an overactive polyamine transport system (PTS).[2] This dependency makes the polyamine pathway an attractive target for anticancer drug development.[3]

Strategies to disrupt polyamine homeostasis include inhibiting key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), or inducing the primary catabolic enzyme, spermidine/spermine N¹-acetyltransferase (SSAT).[4] An alternative and highly promising approach involves the design of polyamine analogues. These synthetic molecules can compete with natural polyamines for transport into the cell and interaction with effector sites, but fail to perform the essential functions of their natural counterparts.[4]

This compound, the subject of this guide, is a structural analogue of putrescine featuring a rigid cis-double bond in its carbon backbone. This structural modification confers unique biological properties, positioning it as a tool for both direct therapeutic intervention and as a specialized delivery vehicle for other cytotoxic or imaging agents.

Mechanism of Action and Cellular Interactions

The biological activity of 2(Z)-Butene-1,4-diamine is multifaceted, stemming from its ability to interact with several components of the polyamine metabolic and transport machinery.

Interaction with the Polyamine Transport System (PTS)

A primary determinant of a polyamine analogue's activity is its ability to enter the cell. 2(Z)-Butene-1,4-diamine, often referred to in literature as (Z)-DAB, is recognized and actively transported into cells via the PTS.[5][6] This is a critical feature, as the PTS is frequently upregulated in cancer cells, providing a mechanism for selective accumulation of the analogue in neoplastic tissues.[2]

The workflow for assessing a compound's interaction with the PTS typically involves competitive uptake assays using radiolabeled natural polyamines.

Caption: Workflow for a Competitive Polyamine Uptake Assay.

Modulation of Polyamine Metabolic Enzymes

Once inside the cell, 2(Z)-Butene-1,4-diamine can interfere with the delicate balance of polyamine metabolism by interacting with key enzymes.

2(Z)-Butene-1,4-diamine is a substrate and a mechanism-based inactivator of porcine kidney diamine oxidase (DAO), an enzyme involved in the degradation of putrescine.[4] The inactivation process involves the enzymatic oxidation of the diamine to its corresponding unsaturated aminoenal product. This reactive aldehyde can then form a covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.[4]

Interestingly, the stereochemistry of the double bond plays a crucial role in its inhibitory potency. The (E)-isomer is a more potent inactivator than the (Z)-isomer. In a study by He et al., under identical conditions, reaction with the (E)-isomer resulted in complete enzyme inactivation, whereas 46% of enzyme activity remained after reaction with the (Z)-isomer.[4] The proposed reason for this difference is that the cis-aminoenal product of the (Z)-isomer rapidly cyclizes to form a stable pyrrole, making it less available to react with the enzyme.[4]

| Compound | Enzyme | Inhibition Type | Kinetic Parameters | Reference |

| (E)-1,4-diamino-2-butene | Porcine Kidney DAO | Irreversible, Mechanism-Based | Apparent Kᵢ = 0.34 mM; kᵢₙₐ꜀ₜ = 500 M⁻¹s⁻¹ | [4] |

| (Z)-1,4-diamino-2-butene | Porcine Kidney DAO | Irreversible, Mechanism-Based | Less potent than (E)-isomer; 46% activity remains | [4] |

In addition to its effects on catabolism, (Z)-1,4-diamino-2-butene (Z-DAB) has been shown to be a potent inhibitor of ODC, the first and rate-limiting enzyme in polyamine biosynthesis.[6] By inhibiting ODC, the compound can lead to the depletion of intracellular putrescine and spermidine pools, thereby slowing cell growth.[6] This dual action—inhibiting biosynthesis while also being a substrate for degradative enzymes—highlights its potential to effectively disrupt polyamine homeostasis.

Application as a Tumor-Targeting Vector

Leveraging its efficient uptake by the PTS in cancer cells, 2(Z)-Butene-1,4-diamine has been successfully employed as a vector to deliver therapeutic and imaging agents specifically to tumors.[5]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiotherapy that requires the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells.[6] Subsequent irradiation with a beam of low-energy neutrons causes the ¹⁰B atoms to undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He nuclei) and lithium-7 (⁷Li) nuclei. These particles have a very short path length (approximately 5–9 µm), confining the cytotoxic damage to the boron-containing cells and sparing adjacent healthy tissue.[6]

A derivative, (Z)-2-[4-(5,5-dimethyl-dioxaborinan-2-yl)phenyl]methyl-1,4-diamino-2-butene (Z-4-Bbz-DAB), was synthesized and shown to be a substrate for the PTS, leading to significant boron accumulation in 3LL Lewis lung carcinoma cells.[5] This demonstrates the utility of the 2(Z)-Butene-1,4-diamine scaffold as a delivery vehicle for BNCT agents.

Caption: Targeted Delivery for Boron Neutron Capture Therapy (BNCT).

Experimental Protocols & Methodologies

This section provides an overview of established, field-proven protocols relevant to the study of this compound.

Diamine Oxidase (DAO) Inhibition Assay

-

Principle: The activity of DAO is measured spectrophotometrically by monitoring the formation of an aldehyde product. The inhibitory effect of 2(Z)-Butene-1,4-diamine is determined by measuring the reduction in reaction velocity in its presence.

-

Methodology:

-

Enzyme Source: Commercially available porcine kidney diamine oxidase.

-

Substrate: A suitable substrate such as putrescine or p-dimethylaminomethylbenzylamine.

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.2.

-

Procedure: a. Pre-incubate the enzyme with various concentrations of this compound in the reaction buffer at 37°C. b. Initiate the reaction by adding the substrate. c. Monitor the increase in absorbance at a characteristic wavelength for the product (e.g., 250 nm for p-dimethylaminomethylbenzaldehyde) over time using a spectrophotometer.

-

Data Analysis: Calculate initial reaction velocities. For irreversible inhibitors, determine the apparent Kᵢ and the second-order inactivation constant (kᵢₙₐ꜀ₜ).

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma, PC3 prostate cancer) in 96-well plates and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

-

SSAT Activity Assay

-

Principle: SSAT activity is measured by quantifying the transfer of the acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate (spermidine).

-

Methodology:

-

Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) for a desired time.

-

Lysate Preparation: Prepare a cell supernatant by sonication or freeze-thaw cycles followed by centrifugation.

-

Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing spermidine and [¹⁴C]acetyl-CoA.

-

Separation: Stop the reaction and separate the radiolabeled N¹-acetylspermidine product from the unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper or column chromatography.

-

Quantification: Measure the radioactivity of the product using a liquid scintillation counter.

-

Data Analysis: Express SSAT activity as pmol of acetylspermidine formed per minute per mg of protein.

-

Toxicology and Safety Considerations

Direct and comprehensive toxicological data for this compound is not extensively documented in public literature. However, based on related compounds and its chemical nature, certain precautions are warranted.

-

Handling: As a diamine salt, it should be handled with standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Potential for Irritation: The related compound, 2-Butene-1,4-diol, is known to be a skin, eye, and respiratory irritant.[7]

-

Metabolic Products: The enzymatic oxidation of the parent diamine produces a reactive aldehyde, cis-2-butene-1,4-dial, which has been shown to be mutagenic in the Ames assay. While this is a product of degradation, its potential formation and reactivity should be considered in any toxicological assessment.

Further studies, including acute toxicity studies in animal models and genotoxicity assays, are required to establish a comprehensive safety profile for this compound.

Future Directions and Conclusion

This compound is a polyamine analogue with demonstrated biological activity. Its ability to be transported via the PTS, inhibit key enzymes in polyamine metabolism, and act as a tumor-targeting vector makes it a compound of significant interest.

Key areas for future investigation include:

-

Quantitative Biological Data: A thorough determination of its inhibitory constants (Kᵢ, IC₅₀) against a panel of human polyamine metabolic enzymes is needed.

-

In Vitro Efficacy: Comprehensive screening against a diverse panel of human cancer cell lines to determine its standalone cytotoxic potential and identify responsive cancer types.

-

Mechanism of Action: Elucidation of its effects on cell cycle progression, apoptosis induction, and specific signaling pathways downstream of polyamine depletion.

-

SSAT Induction: Direct measurement of its ability to induce SSAT, a key mechanism of action for many cytotoxic polyamine analogues.

-

In Vivo Studies: Evaluation of its anti-tumor efficacy and toxicological profile in preclinical animal models.

References

- He, Z., Nadkarni, D. V., Sayre, L. M., & Greenaway, F. T. (1995). Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1253(1), 117–127.

- Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51.

- Wallace, H. M., & Fraser, A. V. (2003). Polyamine analogues as anticancer drugs. Biochemical Society Transactions, 31(2), 393-396.

- Pegg, A. E. (2009). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010.

- Martin, B., et al. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 10(9), 2863-2871.

- Gerner, E. W., & Meyskens, F. L. (2004). Polyamines and cancer: old molecules, new understanding.

- Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390.

- Benchchem (Product Information). This compound. Benchchem.com.

- PubChem (Database). 2-Butene-1,4-diamine, (2Z)-.

- Martin, B., et al. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation.

- Bardsley, W. G., Crabbe, M. J., & Shindler, J. S. (1973). Kinetics of the diamine oxidase reaction. Biochemical Journal, 131(3), 459-469.

- Yang, J., et al. (1995). Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine. Journal of Cellular Physiology, 165(1), 71-76.

- Zhu, H., et al. (2005). Synthesis and in vitro cytotoxicity of novel hydrophilic chiral 2-alkoxy-1,4-butanediamine platinum (II) complexes. Bioorganic & Medicinal Chemistry Letters, 15(22), 4936-4943.

- Musa, M. A., Badisa, V. L., & Latinwo, L. M. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601-1607.

- Peterson, L. A., et al. (2001). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Chemical Research in Toxicology, 14(2), 193-197.

- Sigma-Aldrich (Product Information).

- The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (2023). Medium.

- He, Z., et al. (1995). Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. PubMed.

- Bardsley, W. G., & Ashford, J. S. (1972). Inhibition of pig kidney diamine oxidase by substrate analogues. Biochemical Journal, 128(1), 253-263.

- Suetsugu, T. (1970). Enzymic properties of diamine oxidase from hog kidney. Japanese Journal of Pharmacology, 20(4), 525-536.

Sources

- 1. Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

2(Z)-Butene-1,4-diamine,dihydrochloride literature review

An In-Depth Technical Guide to 2(Z)-Butene-1,4-diamine,dihydrochloride for Researchers and Drug Development Professionals

Introduction

This compound, also known as (Z)-1,4-diamino-2-butene dihydrochloride, is an unsaturated analogue of putrescine, a naturally occurring polyamine.[1] Its significance in medicinal chemistry and drug development stems from its structural similarity to putrescine, which allows it to be recognized and transported into cells by the polyamine transport system (PTS).[1] This transport system is often upregulated in cancer cells, making 2(Z)-Butene-1,4-diamine a promising vector for the targeted delivery of therapeutic agents to tumors.[1][2] This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and applications, with a focus on insights relevant to researchers and professionals in drug development.

Chemical Properties and Structure

This compound is an aliphatic diamine derivative with a cis-configuration of the double bond.[3] The presence of the dihydrochloride salt enhances its stability and water solubility.

| Property | Data | Source |

| CAS Number | 114118-70-6 | [3][4][5][6][7] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][3][4][5] |

| Molecular Weight | 159.06 g/mol | [1][3][4][5] |

| Appearance | White solid | [1] |

| Melting Point | 292–300°C | [3] |

| Storage | Room temperature | [4][5] |

The geometric isomerism between the (Z) (cis) and (E) (trans) forms significantly impacts the molecule's three-dimensional structure, which in turn influences its chemical reactivity and biological activity.[1] The cis-isomer is particularly noted for its recognition by biological polyamine transport systems.[2]

Stereoselective Synthesis

The biological activity of 1,4-diamino-2-butene is highly dependent on its stereochemistry, making stereoselective synthesis crucial to obtain the desired (Z)-isomer.[2] A common and effective method involves a two-step sequence: protection of the amino groups of a precursor, followed by a stereoselective reaction and subsequent deprotection.[1][2]

Rationale for the Synthetic Approach

The protection of the amine groups is a critical initial step to prevent unwanted side reactions during the subsequent alkylation. Di-tert-butyl iminodicarboxylate is often chosen as the protecting group due to its stability under the reaction conditions and the relative ease of its subsequent removal under acidic conditions. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the iminodicarboxylate, forming a nucleophile that can then react with the electrophilic cis-1,4-dichloro-2-butene. The choice of an inert solvent such as dimethylformamide (DMF) is important to ensure the solubility of the reactants and to facilitate the reaction. The final deprotection step using hydrochloric acid in ethanol not only removes the protecting groups but also conveniently forms the desired dihydrochloride salt, which can often be isolated as a precipitate.

Detailed Experimental Protocol

Below is a detailed, step-by-step methodology for the stereoselective synthesis of (Z)-1,4-Diamino-2-butene dihydrochloride:[1]

Step 1: Protection of the Amine

-

To a solution of di-tert-butyl iminodicarboxylate in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

-

Stir the reaction mixture for 30 minutes at 0°C.

Step 2: Alkylation

-

Add cis-1,4-dichloro-2-butene to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Purification

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection and Isolation

-

Dissolve the purified product in a solution of hydrochloric acid in ethanol.

-

Stir the mixture at room temperature for 4-6 hours.

-

Collect the precipitated (Z)-1,4-diamino-2-butene dihydrochloride by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas.

Targeted Drug Delivery

The primary application of this compound in drug development is as a vector for targeted cancer therapy.[2] Its ability to be transported by the polyamine transport system, which is overactive in many cancer cell types, allows for the selective delivery of cytotoxic agents or imaging agents to tumors.[1] For instance, it has been explored as a vector for boron in Boron Neutron Capture Therapy (BNCT), leading to significant boron accumulation in cancer cells.[3][8][9]

Enzyme Inhibition

2(Z)-Butene-1,4-diamine and its derivatives have shown potent activity as enzyme inhibitors, particularly against diamine oxidase (DAO), an enzyme involved in polyamine metabolism.[1] It acts as a potent irreversible inhibitor of kidney diamine oxidase.[3] The mechanism of inactivation is proposed to involve the enzymatic oxidation of the diamine to an unsaturated aminoenal product, which then forms a covalent adduct with a nucleophilic residue in the enzyme's active site.[10]

Precursor in Organic Synthesis

Beyond its direct biological applications, this compound serves as a versatile building block in organic synthesis for creating more complex molecules.[4][5] Its diamine functionality allows for the synthesis of various derivatives and its use in the production of polymers and resins.[3][4]

Biological Activity and Mechanism of Action

The biological activity of 2(Z)-Butene-1,4-diamine is intrinsically linked to its structure. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, thereby influencing their function.[3]

Diamine Oxidase (DAO) Inhibition Assay

The inhibitory effect on DAO can be quantified using a spectrophotometric assay. This method measures the ability of the compound to inhibit the enzymatic activity of DAO. The assay typically involves a reaction mixture containing a suitable buffer, the DAO enzyme, and a chromogenic substrate system.[1] The enzymatic reaction produces hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogen, resulting in a colored product that can be measured.[1]

Proposed Mechanism of DAO Inactivation

Caption: Proposed mechanism of irreversible inhibition of Diamine Oxidase (DAO).

Conclusion

This compound is a molecule of significant interest for researchers and drug development professionals. Its unique ability to be selectively taken up by cancer cells via the polyamine transport system makes it an attractive candidate for targeted therapies. Furthermore, its role as a potent enzyme inhibitor and a versatile synthetic building block opens up numerous avenues for further research and application. The stereoselective synthesis of the (Z)-isomer is paramount to its biological function, and the protocols outlined in this guide provide a solid foundation for its preparation and use in a research setting.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]

- 5. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]

- 6. This compound [sobekbio.com]

- 7. This compound [114118-70-6] | King-Pharm [king-pharm.com]

- 8. researchgate.net [researchgate.net]

- 9. (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 2(Z)-Butene-1,4-diamine,dihydrochloride

An In-depth Technical Guide to the Safe Handling of 2(Z)-Butene-1,4-diamine, dihydrochloride

Introduction

2(Z)-Butene-1,4-diamine, dihydrochloride (CAS No. 114118-70-6) is a specialized organic compound with significant potential in medicinal chemistry and biochemical research.[1][2] Its bifunctional nature, featuring a central Z-configured double bond and terminal amine groups, makes it a valuable precursor and building block in the synthesis of complex pharmaceutical agents and novel materials.[3] Potential applications include the development of new antimicrobial agents and cancer therapeutics.[1]

However, its chemical reactivity and structural similarity to other biologically active diamines necessitate a thorough understanding of its safety profile and handling requirements. As a hygroscopic solid prone to decomposition, adherence to strict protocols is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use.[1] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2(Z)-Butene-1,4-diamine, dihydrochloride, designed for researchers and drug development professionals.

Chemical and Physical Properties

A precise understanding of the compound's properties is the foundation of safe handling. Key physical and chemical data are summarized below.

| Property | Value | Source |

| CAS Number | 114118-70-6 | [2][4] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [3] |

| Molecular Weight | 159.0575 g/mol | [3] |

| Appearance | Solid (form may vary) | Assumed |

| Melting Point | 292–300 °C | [1] |

| Solubility | Water soluble | [5][6] |

| Hygroscopicity | Hygroscopic | [1][6] |

*Data inferred from structurally similar diamine dihydrochlorides.

Safety and Hazard Assessment

GHS Hazard Classification (Anticipated)

| Pictogram | Signal Word | Hazard Statements |

| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7] |

Precautionary Statements (Anticipated)

| Code | Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves, protective clothing, and eye protection. | [7] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential. The hierarchy of controls minimizes exposure risk.

Caption: Hierarchy of Controls for Handling 2(Z)-Butene-1,4-diamine, dihydrochloride.

Detailed PPE Specifications:

-

Eye/Face Protection : Chemical safety goggles compliant with EU EN166 or OSHA 29 CFR 1910.133 regulations are mandatory.[5][8] A face shield should be used for supplementary protection during procedures with a high risk of splashing.

-

Hand Protection : Chemically resistant, impervious gloves, such as nitrile, must be worn.[7] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[6]

-

Skin and Body Protection : Wear a long-sleeved lab coat. For larger quantities or tasks with significant exposure risk, impervious protective clothing may be necessary.[5][7] Closed-toe shoes are required at all times.[9]

-

Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[9] If engineering controls fail or for emergency response, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[8]

Standard Operating Procedures: Handling and Storage